6-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
The compound “4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of fused pyrimidine . This core is substituted with various functional groups, including a piperazine ring and a chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a chlorophenoxy group . The presence of these functional groups suggests that the compound may have interesting chemical properties and biological activities.Scientific Research Applications
Synthesis and Imaging Applications
- The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been developed as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This compound and its derivatives were synthesized with a focus on high radiochemical yield and purity, suggesting its application in diagnostic imaging and potential therapeutic monitoring in neuroinflammatory diseases (Wang et al., 2018).
Anticancer and Anti-Inflammatory Applications
- Research into benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds related to pyrazolo[1,5-a]pyrimidine, has shown significant anti-inflammatory and analgesic activities. These derivatives have been studied for their COX-1/COX-2 inhibition capabilities, showcasing potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity. Their interactions with plasma proteins such as bovine serum albumin (BSA) were studied, indicating the potential of these compounds in antimicrobial therapies (He et al., 2020).
Antiviral Applications
- Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, specifically showing remarkable specificity for human enteroviruses. Certain derivatives have demonstrated the ability to inhibit enterovirus replication at nanomolar concentrations, indicating their potential as antiviral agents (Chern et al., 2004).
Tuberculosis Treatment Research
- Compounds based on the synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole have been screened for their activity against Mycobacterium tuberculosis, showing promising results as inhibitors. This research opens pathways for developing new therapeutic agents against tuberculosis (Reddy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar piperazine structure have been found to interact with various targets such asacetylcholinesterase (AChE) , dopamine receptors , and mitochondrial voltage-dependent anion channels (VDAC) .
Mode of Action
Similar piperazine derivatives have been shown to inhibit ache , bind to dopamine receptors , and alter the gating of VDAC . These interactions can lead to various changes in cellular processes, depending on the specific target.
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may influence pathways related tocholinergic signaling (through AChE inhibition) , dopaminergic signaling (through dopamine receptor binding) , and apoptotic pathways (through VDAC gating alteration) .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the actions of similar compounds, potential effects could include changes in neurotransmitter levels (due to ache inhibition) , altered neuronal signaling (due to dopamine receptor binding) , and induction of cell death (due to VDAC gating alteration) .
Properties
IUPAC Name |
6-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O/c1-16-14-17(2)26-23-22(16)24-27-18(3)15-21(31(24)28-23)30-10-8-29(9-11-30)12-13-32-20-6-4-19(25)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBRPVCRIGFIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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